
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,3-dichloro-2-propyl) Phosphate-d15, also known as TDCPP, is a chlorinated organophosphate . It is a clear colorless viscous liquid, generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods . It has a wide variety of applications and is used as flame retardants, pesticides, plasticizers, and nerve gases .
Synthesis Analysis
TDCPP is produced by the reaction of epichlorohydrin with phosphorus oxychloride .Molecular Structure Analysis
The molecular formula of TDCPP is C9H15Cl6O4P . The IUPAC name is Tris(1,3-dichloropropan-2-yl) phosphate .Physical And Chemical Properties Analysis
TDCPP is a clear colorless viscous liquid . It has a molar mass of 430.89 g·mol−1 . It is generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods .Applications De Recherche Scientifique
Environmental Monitoring
TDCPP-d15 can be used as an analytical reference standard in environmental monitoring. It helps in the determination of TDCPP in various samples like eggs and fish through methods such as liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS) and gas chromatography-nitrogen-phosphorus detector (GC-NPD) .
Human Health Impact Studies
Research on TDCPP-d15 can contribute to assessments of its effects on human intestinal health, particularly looking at changes in intestinal flora and cytotoxicity to human cells .
Toxicology
Studies involving TDCPP-d15 can explore its cytotoxic effects, such as inducing reactive oxygen species formation and endoplasmic reticulum stress in vitro on multiple human cell lines .
Endocrine Disruption Research
TDCPP-d15 may be used in research studying endocrine-disrupting effects, including reproductive dysfunction and adverse pregnancy outcomes, as suggested by human epidemiology studies .
Flame Retardancy Analysis
As a flame retardant, TDCPP-d15 can be studied for its effectiveness and safety in various materials and products .
Pesticide Research
The compound’s role as a pesticide can be analyzed, focusing on its efficacy and environmental impact .
Plasticizer Studies
Research into the use of TDCPP-d15 as a plasticizer can provide insights into its properties and potential applications in manufacturing .
Nerve Agent Research
Although not a direct application, understanding TDCPP-d15 can contribute to broader research on organophosphates used as nerve agents .
Safety And Hazards
Propriétés
Numéro CAS |
1447569-77-8 |
|---|---|
Nom du produit |
Tris(1,3-dichloro-2-propyl) Phosphate-d15 |
Formule moléculaire |
C9H15Cl6O4P |
Poids moléculaire |
445.98 |
Nom IUPAC |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Synonymes |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



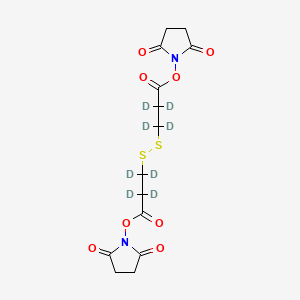
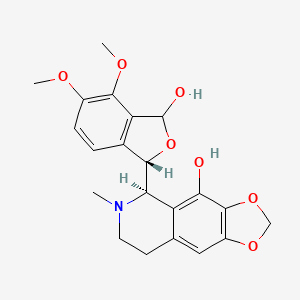
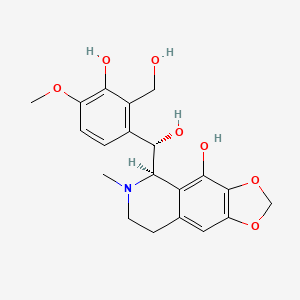
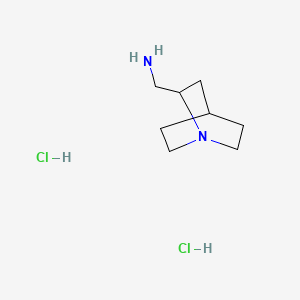
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
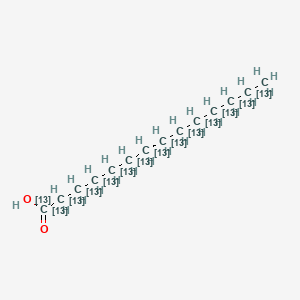
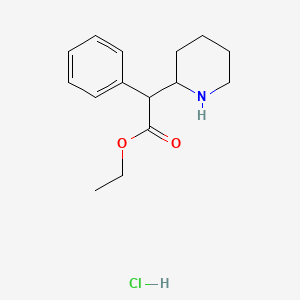
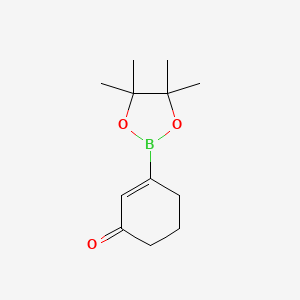
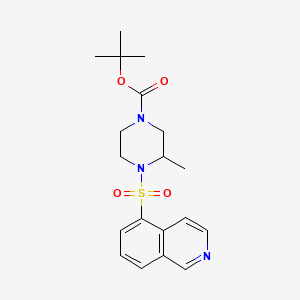
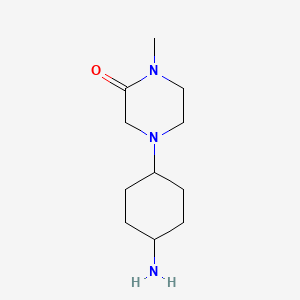
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)